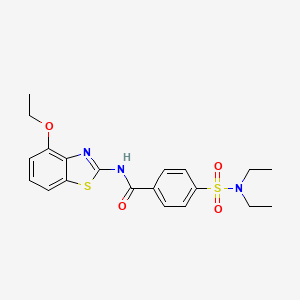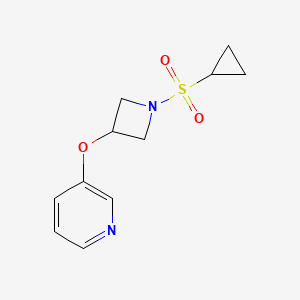![molecular formula C12H11BrClN3O B2630932 N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide CAS No. 1803597-20-7](/img/structure/B2630932.png)
N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an amide derivative, containing a pyrazole ring and a 2-bromophenyl group. Amides are a type of functional group that consist of a carbonyl group (C=O) linked to a nitrogen atom. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an amide functional group, and a 2-bromophenyl group. The bromine atom would be expected to significantly influence the compound’s reactivity due to its size and electron-withdrawing nature .Chemical Reactions Analysis
Amides can undergo a variety of reactions, including hydrolysis in the presence of acids or bases, and reactions with organolithium or Grignard reagents . The bromine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely increase the compound’s molecular weight and could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Studies have demonstrated the synthesis and characterization of compounds related to N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide, showcasing significant antimicrobial activity. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been investigated for their antioxidant activity, suggesting the potential for antimicrobial applications as well (K. Chkirate et al., 2019).
Anti-inflammatory and Analgesic Properties
Compounds structurally related to this compound have been synthesized and tested for their anti-inflammatory and analgesic effects. Such research points towards their potential application in developing new therapeutic agents for treating inflammation and pain (S. Küçükgüzel et al., 2013).
Synthesis of Complex Molecules
Research involving the synthesis of novel bis-α,β-unsaturated ketones, nicotinonitrile, and other derivatives indicates the role of similar compounds in the development of new molecules with potential pharmacological activities. Such studies contribute to the broader understanding of how these compounds can be utilized in medicinal chemistry (Farag M. A. Altalbawy, 2013).
Antioxidant Properties
The antioxidant properties of pyrazole-acetamide derivatives, as shown in coordination complexes, highlight another significant area of application. These findings support the exploration of such compounds in contexts where oxidative stress plays a critical role in disease pathology (K. Chkirate et al., 2019).
Potential in Cancer Research
Although direct research on this compound was not found, related compounds have been evaluated for their cytotoxic activities against diverse tumor cell lines. This suggests a promising direction for future research into the anticancer potential of such molecules (Aladdin M. Srour et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole core have been known to interact with various biological targets, contributing to their diverse pharmacological effects .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been shown to have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
N-[2-[(2-bromophenyl)methyl]pyrazol-3-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3O/c13-10-4-2-1-3-9(10)8-17-11(5-6-15-17)16-12(18)7-14/h1-6H,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBSPRQZQBYFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

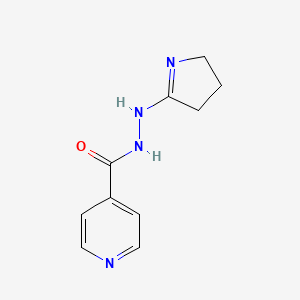
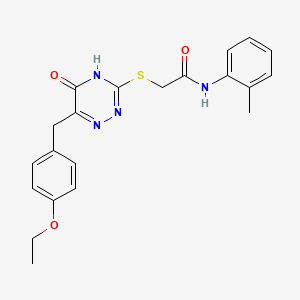
![N-(2,5-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2630851.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2630855.png)
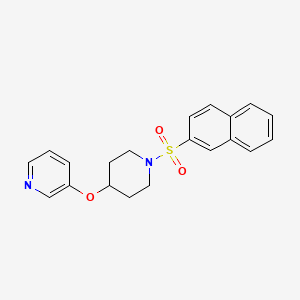
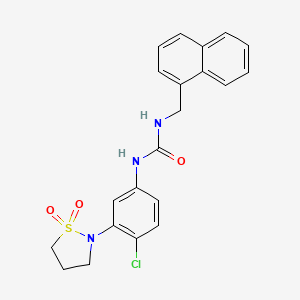


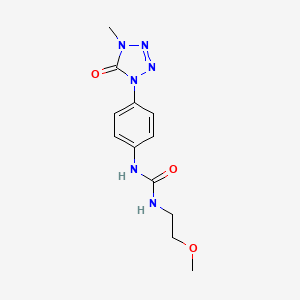
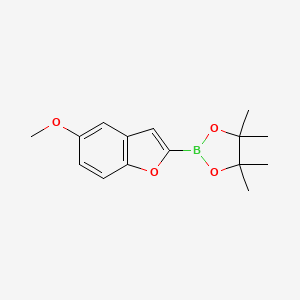
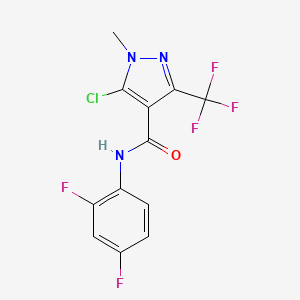
![3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2630867.png)
